molecular formula C14H19N3O9 B6593350 [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate CAS No. 53784-29-5

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate

Cat. No.: B6593350
CAS No.: 53784-29-5
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-DGTMBMJNSA-N
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Description

This compound is a β-D-galactopyranose derivative functionalized with three acetyl groups at positions 3, 4, and 5, an azide group at position 6, and a methyl acetate at the anomeric carbon. Its IUPAC name is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate (CAS: 13992-26-2), with the molecular formula C₁₄H₁₉N₃O₉ and a molecular weight of 373.32 g/mol . The azide group enables its use in click chemistry for bioconjugation, while the acetyl groups enhance stability and lipophilicity. It is primarily employed as a synthetic intermediate in carbohydrate chemistry and drug discovery .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-DGTMBMJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of a suitable sugar derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azido substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial to achieve the desired stereochemistry and functionalization.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate is largely dependent on its functional groups. The azido group can undergo cycloaddition reactions, forming triazoles that are biologically active. These reactions often target specific molecular pathways, such as enzyme inhibition or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

a) [(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-azidooxan-2-yl]methyl Acetate (CAS: 67817-30-5)
  • Key Differences : The stereochemistry differs at positions 4, 5, and 6 (all R-configurations except for the azide at position 5).
  • Impact : Altered spatial arrangement affects solubility and reactivity. For example, the equatorial azide in the target compound may enhance click chemistry efficiency compared to axial positioning in this variant .
  • Applications: Similar use as a click chemistry reagent, but differences in crystallization behavior are noted due to stereochemistry .
b) [(2R,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-azidooxan-2-yl]methyl Acetate
  • Key Differences : Stereochemistry at positions 3 (S vs. R) and 4 (S vs. S) varies.
  • Impact : Diastereomers exhibit distinct melting points (96–99°C for the target vs. unreported for this variant) and chromatographic retention times .
  • Applications : Both serve as intermediates, but diastereomers may require separation for enantioselective synthesis .

Functional Group Modifications

a) 8-O-Acetylshanzhiside Methyl Ester
  • Structure : Cyclopenta[c]pyran core with hydroxyl and acetyl groups; lacks an azide.
  • Key Differences : The absence of an azide limits click chemistry utility, but hydroxyl groups enable hydrogen bonding.
  • Applications : Used as a pharmacological reference standard and in natural product synthesis .
b) (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-Amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
  • Structure : Replaces the azide with a thiadiazolethio group.
  • Key Differences : The thiadiazole moiety imparts bioactivity (e.g., antimicrobial properties) but reduces utility in bioconjugation .
  • Applications : Explored for bioactive molecule development rather than click chemistry .

Acetylation Pattern Variations

a) 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Azide
  • Key Differences : Additional acetyl group at position 2.
  • Impact : Increased lipophilicity (logP ~1.2 vs. ~0.8 for the target) improves membrane permeability but may complicate deprotection steps .
  • Applications : Preferred in prodrug design where enhanced bioavailability is critical .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Stereochemistry Melting Point (°C) Applications References
[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-azidooxan-2-yl]methyl acetate (Target) C₁₄H₁₉N₃O₉ Azide, triacetyl, methyl acetate 2R,3R,4S,5S,6S 96–99 Click chemistry, intermediates
[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-azidooxan-2-yl]methyl acetate C₁₄H₁₉N₃O₉ Azide, triacetyl, methyl acetate 2R,3R,4R,5R,6R N/A Stereochemical studies
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₆O₁₁ Hydroxyl, acetyl, cyclopenta[c]pyran Complex stereochemistry N/A Pharmacological research
2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Azide C₁₆H₂₁N₃O₁₀ Azide, tetraacetyl β-D-configuration 102–105 Prodrug synthesis

Biological Activity

The compound [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate is a derivative of oxane with significant potential in biological applications. Its structural features suggest various biological activities that merit comprehensive investigation. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17N3O6C_{12}H_{17}N_{3}O_{6}. The compound features multiple acetoxy groups and an azido functional group which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with azido groups have been studied for their potential antimicrobial properties.
  • Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Certain acetylated sugars can act as enzyme inhibitors in metabolic pathways.

Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that azido derivatives exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain strains.

CompoundMIC (µg/mL)Target Organism
Azido derivative A50Staphylococcus aureus
Azido derivative B75Escherichia coli
Azido derivative C100Pseudomonas aeruginosa

Anticancer Properties

In vitro studies by Johnson et al. (2022) assessed the cytotoxic effects of related compounds on cancer cell lines. The results indicated that concentrations above 25 µM led to significant reductions in cell viability in breast cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)20Induction of apoptosis
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Enzyme Inhibition

Research by Lee et al. (2021) highlighted the potential of triacetylated compounds to inhibit glycosidases. The inhibition constants (Ki) were found to be in the micromolar range.

EnzymeKi (µM)Type of Inhibition
α-glucosidase15Competitive
β-galactosidase10Non-competitive

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with azido derivatives resulted in a significant improvement in recovery rates compared to standard antibiotic therapy.
  • Case Study on Cancer Treatment : A phase II trial assessed the efficacy of related acetylated compounds in combination with traditional chemotherapeutics. Results indicated enhanced tumor regression rates in patients receiving the combination therapy.

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